[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Overview
Description
“3-(4-Ethylpiperazin-1-yl)propylamine” is a chemical compound that is used in various scientific research . It has an empirical formula of C9H21N3 and a molecular weight of 171.28 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Ethylpiperazin-1-yl)propylamine” were not found, related compounds have been synthesized through multi-step procedures . These procedures often involve the incorporation of a 4-alkyl-1-arylpiperazine scaffold .Molecular Structure Analysis
The molecular structure of “3-(4-Ethylpiperazin-1-yl)propylamine” consists of a piperazine ring where the nitrogen ring atom carries an ethyl group . The piperazine ring is linked via a three-carbon atom linker to the amine group .Physical And Chemical Properties Analysis
“3-(4-Ethylpiperazin-1-yl)propylamine” has a molecular formula of C9H21N3 and a molecular weight of 171.28 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Compounds containing ethyl piperazine moieties, similar to 3-(4-Ethylpiperazin-1-yl)propyl)(2-thienylmethyl)amine, have been synthesized using microwave-assisted methods and investigated for their antimicrobial, anti-lipase, and anti-urease activities. Certain derivatives exhibited significant antimicrobial activity against various microorganisms, and some showed notable anti-urease and anti-lipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Organic Synthesis and Reactivity
3-Ylidenepiperazine-2,5-diones, structurally related to the query compound, serve as versatile organic substrates in the synthesis of cyclic dipeptides and natural product analogs. These compounds demonstrate significant reactivity towards electrophiles, nucleophiles, and radicals, facilitating the synthesis of a variety of biologically relevant structures (Liebscher & Jin, 1999).
Polymer Science and Drug Delivery
Poly(amido-amine)s (PAAs) incorporating piperazine units have been explored for their potential as endosomolytic polymers. These polymers demonstrate significant differences in the basicity of their amino groups and exhibit pH-dependent haemolysis, making them suitable for drug delivery applications (Ferruti et al., 2000).
Anticancer Activity
Compounds bearing piperazine and thiazole functionalities have been synthesized and evaluated for their anticancer activity against colon and liver carcinoma cell lines. Certain thiazole derivatives, in particular, have shown promising activity, highlighting the potential of piperazine-containing compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Safety And Hazards
Future Directions
The future directions for “3-(4-Ethylpiperazin-1-yl)propylamine” could involve further exploration of its potential uses in the treatment of motor neuron diseases and neuromuscular junction disorders . Additionally, its unique structure makes it valuable for drug discovery, catalyst development, and material science exploration.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3S/c1-2-16-8-10-17(11-9-16)7-4-6-15-13-14-5-3-12-18-14/h3,5,12,15H,2,4,6-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPSHHLYTKLTBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Ethylpiperazin-1-yl)propyl](2-thienylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.